Tridecyl sulfate, monoethanolamine salt
Description
Tridecyl sulfate, monoethanolamine salt (CAS 4722-98-9) is an anionic surfactant composed of a tridecyl sulfate anion paired with a monoethanolamine cation. It is structurally represented as $ \text{C}{13}\text{H}{27}\text{SO}4^- \cdot \text{C}2\text{H}_7\text{NO}^+ $, with a molecular weight of 387.58 g/mol . This compound is widely used in industrial and household cleaning formulations, laundry detergents, and personal care products due to its emulsifying and foaming properties. Regulatory listings, such as the Australian Inventory of Industrial Chemicals (AIIC), confirm its commercial viability . However, the Environmental Working Group (EWG) highlights concerns regarding skin irritation and use restrictions, particularly in cosmetics .
Properties
CAS No. |
73003-73-3 |
|---|---|
Molecular Formula |
C15H35NO5S |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-aminoethanol;tridecyl hydrogen sulfate |
InChI |
InChI=1S/C13H28O4S.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;3-1-2-4/h2-13H2,1H3,(H,14,15,16);4H,1-3H2 |
InChI Key |
VXHSSOYVFYWQPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOS(=O)(=O)O.C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tridecyl sulfate, monoethanolamine salt typically involves the reaction of tridecyl alcohol with sulfur trioxide to form tridecyl sulfate. This intermediate is then neutralized with monoethanolamine to produce the final product. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where tridecyl alcohol is continuously fed and reacted with sulfur trioxide. The resulting tridecyl sulfate is then neutralized with monoethanolamine in a separate reactor. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: Tridecyl sulfate, monoethanolamine salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the specific substitution reaction being carried out.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonates, while reduction may produce alcohols. Substitution reactions can yield a variety of substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, tridecyl sulfate, monoethanolamine salt is used as a surfactant in various reactions and processes. It helps in the formation of emulsions and dispersions, which are essential in many chemical syntheses and formulations.
Biology: In biological research, this compound is used to study the effects of surfactants on cell membranes and other biological structures. It is also employed in the preparation of biological samples for analysis.
Medicine: In medicine, this compound is used in the formulation of pharmaceutical products, such as creams and ointments. Its emulsifying properties help in the uniform distribution of active ingredients.
Industry: In industrial applications, this compound is used in the production of detergents, cleaners, and personal care products. Its ability to lower surface tension makes it effective in removing dirt and grease.
Mechanism of Action
The mechanism of action of tridecyl sulfate, monoethanolamine salt involves its interaction with the surface of substances. As a surfactant, it reduces the surface tension, allowing for better mixing and interaction between different phases. At the molecular level, it interacts with lipid molecules, disrupting their arrangement and leading to the formation of micelles. This property is particularly useful in cleaning and emulsifying applications.
Comparison with Similar Compounds
Structural and Functional Comparisons
Dodecylsulfate Salts
- Monoethanolamine dodecylsulfate (CAS 4722-98-9): Similar alkyl chain (C12) but shorter than tridecyl (C13).
- Diethanolamine dodecylsulfate (CAS 143-00-0): Larger counterion ($ \text{C}4\text{H}{11}\text{NO}_2^+ $) reduces critical micelle concentration (CMC), enhancing surface activity. Requires additional migration and toxicity data per EU regulations .
- Triethanolamine lauryl sulfate (CAS 139-96-8): The triethanolamine counterion ($ \text{C}6\text{H}{15}\text{NO}_3^+ $) improves pH stability in formulations but increases viscosity and environmental persistence .
Alkylbenzenesulfonate Salts
- Monoethanolamine dodecylbenzenesulfonate (CAS 26836-07-7): Incorporates a benzene ring, enhancing surfactant efficiency in hard water. Used in household cleaners, with similar toxicity profiles to tridecyl sulfate .
- Triethanolamine dodecylbenzenesulfonate (CAS 27323-41-7): Higher molecular weight (537.67 g/mol) and complex structure ($ \text{C}{18}\text{H}{20}\text{O}3\text{S} \cdot \text{C}6\text{H}{15}\text{NO}3 $) contribute to lower biodegradability .
Sodium-Based Surfactants
Application-Specific Considerations
- Cleaning Products : Tridecyl sulfate’s longer chain improves grease removal but may reduce cold-water solubility compared to dodecyl variants .
- Cosmetics: Monoethanolamine salts are preferred over sodium counterparts for milder formulations, though EWG restrictions apply .
- Pesticides: Triethanolamine salts are used as inert ingredients due to stability in acidic environments .
Environmental and Regulatory Profiles
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